molecular formula C9H10O4 B104450 Methyl 2,4-dihydroxy-6-methylbenzoate CAS No. 3187-58-4

Methyl 2,4-dihydroxy-6-methylbenzoate

Cat. No. B104450
CAS RN: 3187-58-4
M. Wt: 182.17 g/mol
InChI Key: NCCWCZLEACWJIN-UHFFFAOYSA-N
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Description

Methyl 2,4-dihydroxy-6-methylbenzoate is a compound that is structurally related to various benzoate derivatives, which are often studied for their diverse chemical properties and potential applications in different fields such as pharmaceuticals, cosmetics, and food preservation. While the provided papers do not directly discuss Methyl 2,4-dihydroxy-6-methylbenzoate, they do provide insights into similar compounds that can help infer the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of compounds structurally related to Methyl 2,4-dihydroxy-6-methylbenzoate often involves complex organic reactions. For instance, the synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, a compound with a similar benzoate backbone, was achieved through a two-step process starting from 3,5-dihydroxybenzoate, involving a thermal one-pot cyclization followed by base-catalyzed hydrolysis . Similarly, the synthesis of 2-(2',4'-Dihydroxy-6'-methylbenzoyl)-3,6-dihydroxybenzoic acid and its methyl ethers involved treatment with alcoholic potassium hydroxide, showcasing the role of base-catalyzed reactions in modifying benzoate structures .

Molecular Structure Analysis

The molecular structure of compounds related to Methyl 2,4-dihydroxy-6-methylbenzoate can be complex, with potential for intramolecular hydrogen bonding influencing the chemical shifts observed in spectroscopic studies. For example, the study of the crystal and molecular structure of 2,6-dihydroxybenzoic acid revealed a herringbone motif typically encountered in polycyclic aromatic compounds, which could be indicative of the packing and intermolecular interactions in similar benzoate derivatives .

Chemical Reactions Analysis

Benzoate derivatives can undergo various chemical reactions. The electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile led to the formation of a benzofuran derivative, suggesting that similar electrochemical methods could be applied to synthesize related compounds . Additionally, the synthesis of new liquid crystalline benzoate derivatives involved reactions with hydroxylamine hydrochloride and unsaturated compounds, indicating the versatility of benzoate derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives can be deduced from studies on similar compounds. For instance, the single crystal X-ray structure of methyl 4-hydroxybenzoate revealed extensive intermolecular hydrogen bonding, which is a key factor in determining the physical properties such as solubility and melting point . The mesomorphic properties of certain benzoate derivatives were also reported, which could be relevant for applications in liquid crystal technology .

Scientific Research Applications

  • Crystal Structure and Pharmaceutical Activity Analysis : A study by Sharfalddin et al. (2020) examined methyl 4-hydroxybenzoate, a related compound, and analyzed its crystal structure and pharmaceutical activity using X-ray crystallography and computational calculations. The findings indicated the molecular determinants underlying its known pharmaceutical activity (Sharfalddin et al., 2020).

  • Cytotoxic Activity in Cancer Research : Gomes et al. (2006) explored the cytotoxic activity of a series of 2,4-dihydroxy-6-methylbenzoates. Their results showed that increasing lipophilicity of these compounds heightened cytotoxic activity, suggesting potential applications in cancer research (Gomes et al., 2006).

  • Antibacterial Activity : Another study by Gomes et al. (2003) investigated the antibacterial properties of 2,4-dihydroxy-6-methylbenzoates. This research found that these compounds displayed significant antibacterial activity against various bacteria, hinting at potential uses in developing new antibiotics (Gomes et al., 2003).

  • Mesomorphic Derivatives and Spectral Studies : Novikova et al. (2018) synthesized derivatives of methyl 2,4-dihydroxybenzoate and studied their mesomorphic properties and the spectral properties of their lanthanide complexes. This research contributes to the understanding of the compound's potential applications in materials science (Novikova et al., 2018).

  • Antimicrobial and Anti-Tubercular Activities : Research by Tatipamula and Vedula (2019) on the antimicrobial and anti-tubercular activities of derivatives of methyl 2,4-dihydroxy-6-methylbenzoate highlighted their potential in treating infectious diseases, including tuberculosis (Tatipamula & Vedula, 2019).

  • Photodegradation Studies : A study by Gmurek et al. (2015) on the photodegradation of parabens identified 2,4-dihydroxybenzoic acid as a major transformation product. This research is relevant to environmental chemistry and the study of organic pollutants (Gmurek et al., 2015).

Safety And Hazards

“Methyl 2,4-dihydroxy-6-methylbenzoate” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

methyl 2,4-dihydroxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCWCZLEACWJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062901
Record name Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dihydroxy-6-methylbenzoate

CAS RN

3187-58-4
Record name Methyl orsellinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3187-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
A Bhaktavalsala Suresh, V Kilingar Nadumane - 3 Biotech, 2021 - Springer
Nature has been a rich resource of novel anticancer agents, one such source being lichens, which represent the symbiosis between algae and fungi with diverse range of secondary …
Number of citations: 2 link.springer.com
D Drochner, W Hüttel, SE Bode, M Müller, U Karl… - 2007 - Wiley Online Library
Herein we report on the synthesis of dimeric orsellinates by the Ullmann reaction as well as by biomimetic oxidative phenolic coupling. The Ullmann reaction gives the 5,5′‐ and 3,3′‐…
S Woodward, HY Sultan, DK Barrett… - …, 1993 - microbiologyresearch.org
The basidiomycete fungus Sparassis crispa produced three antifungal compounds during submerged culture in 2% malt broth. One compound appeared to be sparassol (methyl-2-…
Number of citations: 63 www.microbiologyresearch.org
GH Li, L Li, M Duan, KQ Zhang - Chemistry & biodiversity, 2006 - Wiley Online Library
Four new compounds, including a sesquiterpene and three aromatic compounds, and a known compound were isolated from a culture broth of the fungus Stereum sp. The novel …
Number of citations: 37 onlinelibrary.wiley.com
YC Kim, DGI Kingston - Korean Journal of Pharmacognosy, 1995 - koreascience.kr
Five phenolic compounds were isolated from the MeCOEt extract of Frullania nisquallensis (Jubulaceae), namely methyl 2, 4-dihydroxy-3, 6-dimethylbenzoate, methyl 2, 4-dihydroxy-6-…
Number of citations: 1 koreascience.kr
V LOJANAPIWATNA - J. Sci. Soc. Thailand - scienceasia.org
Musizin (dianellidin)(1), methyl 2, 4-dihydroxy-3, 5, 6-trimethylbenzoate (8),-methyl 2, 4-dihydroxy-3, 6-dimethylbenzoate (7), methyl 2, 4-dihydroxy-6~ methylbenzoate (methyl …
Number of citations: 2 scienceasia.org
WA Ayer, T Gökdemir, S Miao… - Journal of Natural …, 1993 - ACS Publications
Two previously unreported functionalized cyclohexenones, leptosphaerone A [1] and leptosphaerone B [2], differing in configuration at one of the stereogenic centers, have been …
Number of citations: 6 pubs.acs.org
AT Gomes, A Smania Júnior, C Seidel… - Brazilian Journal of …, 2003 - SciELO Brasil
In order to obtain new compounds with antibacterial activity, the derivatives 2,4-dihydroxy-6-methylbenzoic acid (orsellinic acid) and 2,4-dihydroxy-6-methylbenzoates (orsellinates) …
Number of citations: 39 www.scielo.br
NA Al-Mekhlafia, K Shaaria, F Abasa, EJ Jeyaraje… - academia.edu
In the present study phytochemical investigation of the methanol extract of the stem bark of Horsfieldia superba led to the isolation of twenty compounds (1-20), of which three (1-3) were …
Number of citations: 0 www.academia.edu
NA Al-Mekhlafi, K Shaari, F Abas… - Natural product …, 2013 - journals.sagepub.com
In the present study phytochemical investigation of the methanol extract of the stem bark of Horsfieldia superba led to the isolation of twenty compounds (1-20), of which three (1-3) were …
Number of citations: 13 journals.sagepub.com

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